

GSK2982772: A Selective RIPK1 Inhibitor for Inflammatory Diseases

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of immune-mediated inflammatory diseases.[1][2] **GSK2982772** is a first-in-class, potent, and highly selective, orally active, ATP-competitive inhibitor of RIPK1 kinase.[1][3][4] This technical guide provides a comprehensive overview of **GSK2982772**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Properties of GSK2982772

GSK2982772, with the chemical formula C20H19N5O, is a benzoxazepinone-based compound.[1][5] It was identified through the optimization of a hit from a DNA-encoded library. [1][2]



Property	Value	Reference
CAS No.	1622848-92-3	[3]
Molecular Formula	C20H19N5O	[5]
Molecular Weight	377.40	[4]
Solubility	DMSO: ≥ 100 mg/mL (264.97 mM)	[5]

Mechanism of Action and Signaling Pathways

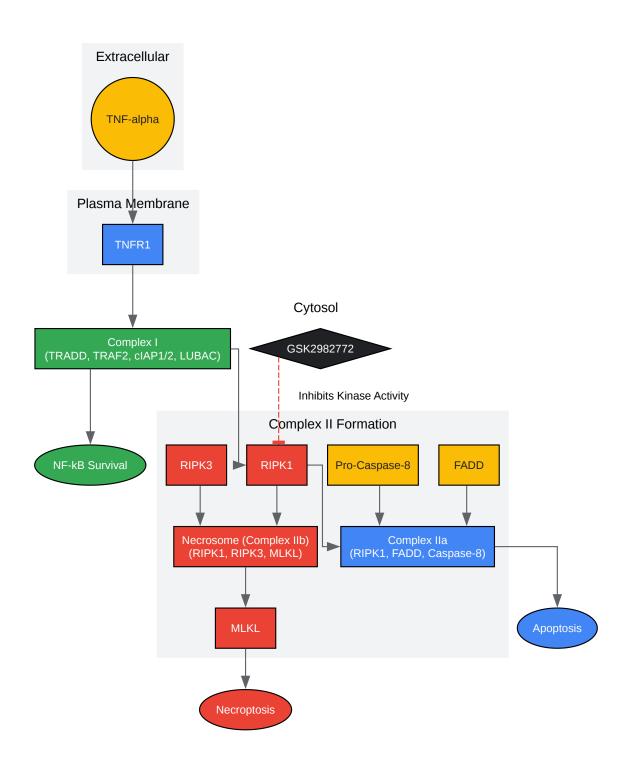
RIPK1 is a multifaceted protein that functions as a key signaling node downstream of death receptors like tumor necrosis factor receptor 1 (TNFR1).[6][7][8] Its kinase activity is crucial for the induction of two distinct forms of programmed cell death: apoptosis (programmed cell death) and necroptosis (a programmed form of necrosis).[7][9][10]

Upon TNF-α stimulation, TNFR1 recruits a series of proteins to form Complex I, which can initiate pro-survival signaling through NF-κB.[8] Alternatively, under certain conditions, a secondary cytosolic complex, known as Complex II, can form. The composition and activity of Complex II determine the cellular outcome.

- Apoptosis: In the presence of active caspase-8, RIPK1 can contribute to the formation of a pro-apoptotic complex (Complex IIa), leading to caspase-8-mediated apoptosis.[6][9]
- Necroptosis: When caspase-8 is inhibited or absent, RIPK1 kinase activity becomes
 dominant, leading to the formation of the necrosome (Complex IIb) with RIPK3.[6][9] RIPK1
 and RIPK3 then phosphorylate each other, leading to the recruitment and phosphorylation of
 the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of
 necroptosis.[6][7]

GSK2982772 selectively inhibits the kinase activity of RIPK1, thereby blocking the signaling cascade that leads to necroptosis and RIPK1-dependent apoptosis.[1]





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RIPK1 Signaling Pathways and the inhibitory action of **GSK2982772**.



Quantitative Data In Vitro Potency and Selectivity

GSK2982772 is a potent inhibitor of human RIPK1 with high selectivity over a broad range of other kinases.

Target	IC50 (nM)	Selectivity	Reference
Human RIPK1	16	-	[3][4]
Monkey RIPK1	20	-	[3]
Kinase Panel (>339 kinases)	-	>1,000-fold at 10 μM	[3][5]
hERG	195,000	-	[3][5]
hPXR (EC50)	13,000	-	[3][5]

Preclinical In Vivo Efficacy

In a mouse model of TNF-induced systemic inflammatory response syndrome, oral administration of **GSK2982772** provided significant protection against hypothermia.

Dose (mg/kg)	Protection from Temperature Loss (%)	Reference	
3	68	[3]	
10	80	[3]	
50	87	[3]	

In a TNF/zVAD-induced necroptosis model, **GSK2982772** also demonstrated dose-dependent protection.



Dose (mg/kg)	Protection from Temperature Loss (%)	Reference	
3	13	[3]	
10	63	[3]	
50	93	[3]	

Pharmacokinetics in Healthy Volunteers (Phase I)

A first-in-human, randomized, placebo-controlled, double-blind study evaluated the safety, tolerability, and pharmacokinetics of **GSK2982772** in healthy male volunteers.[11][12]

Dose	Key Findings	Reference
Single Ascending Doses (0.1-120 mg)	Approximately linear pharmacokinetics.	[11][12]
Repeat Doses (20 mg QD to 120 mg BID for 14 days)	No evidence of drug accumulation. >90% RIPK1 target engagement achieved with 60 mg and 120 mg BID regimens.	[11][12][13]

The most common adverse events reported were mild contact dermatitis and headache.[11] [12]

Clinical Efficacy (Phase IIa)

GSK2982772 has been evaluated in several Phase IIa clinical trials for inflammatory diseases.

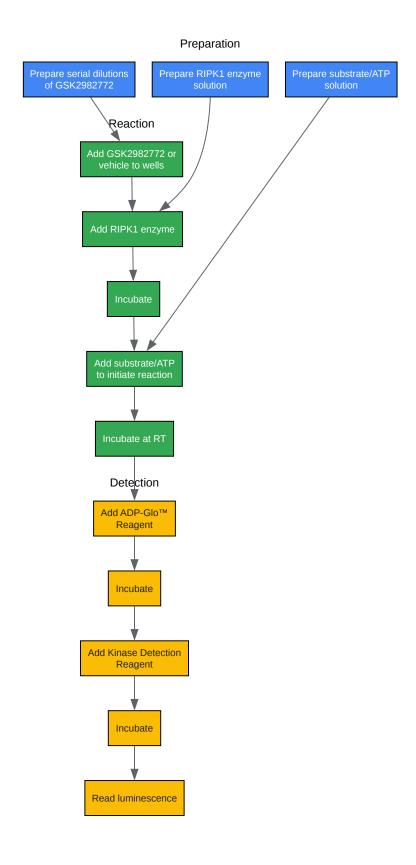


Disease	Study Design	Key Findings	Reference
Ulcerative Colitis (NCT02903966)	Randomized, double- blind, placebo- controlled. GSK2982772 60 mg TID for 42 days.	Generally well-tolerated but showed no significant difference in efficacy compared to placebo. [14][15][16]	[14][15][16]
Rheumatoid Arthritis (NCT02858492)	Randomized, placebo- controlled. GSK2982772 60 mg BID or TID for 84 days.	Failed to show clinical benefit compared to placebo.	[14]
Psoriasis	Randomized, placebo- controlled.	Reductions in epidermal thickness and T-cell infiltration in psoriatic skin compared with placebo.	[17]

Experimental Protocols RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro potency of **GSK2982772** against RIPK1 using a commercially available assay that measures ADP production.[18][19]





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Workflow for the RIPK1 Kinase Inhibition Assay.



Materials:

- Recombinant human RIPK1 (BPS Bioscience, Cat. No. 40291)[20]
- ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
- GSK2982772
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- White, opaque 96-well or 384-well plates
- Luminometer

Methodology:

- Prepare serial dilutions of GSK2982772 in kinase buffer.
- Add 2.5 μL of the **GSK2982772** dilutions or vehicle (DMSO) to the wells of the assay plate.
- Add 2.5 μL of RIPK1 enzyme solution to each well.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 5 μL of a solution containing the substrate (e.g., myelin basic protein) and ATP.
- Incubate for 1 hour at room temperature.
- Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
- Incubate for 30 minutes at room temperature.

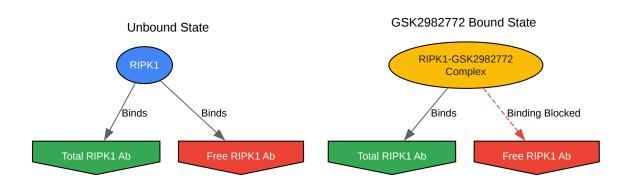


- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each concentration of **GSK2982772** and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (TEAR1 Assay)

This immunoassay was developed to measure the direct binding of benzoxazepinone-class RIPK1 inhibitors, like **GSK2982772**, to RIPK1 in cells and tissues.[21]

Principle: The assay utilizes two antibodies: one that recognizes the total RIPK1 protein and another that specifically binds to the free, unbound form of RIPK1. The binding of **GSK2982772** to RIPK1 induces a conformational change that prevents the "free-RIPK1" antibody from binding. The percentage of target engagement is calculated from the ratio of free to total RIPK1.[21]



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Principle of the TEAR1 Target Engagement Assay.

Methodology (General Outline):

- Lyse cells or homogenize tissues treated with GSK2982772.
- Perform two separate immunoassays in parallel: one to measure total RIPK1 and one to measure free RIPK1.



- In the "total RIPK1" assay, use an antibody that binds to RIPK1 irrespective of GSK2982772 binding.
- In the "free RIPK1" assay, use an antibody whose binding is blocked by the conformational change induced by **GSK2982772**.
- Quantify the amount of bound antibody in each assay using a suitable detection method (e.g., ELISA).
- Calculate the percentage of target engagement based on the reduction in the "free RIPK1" signal relative to the "total RIPK1" signal.

Conclusion

GSK2982772 is a well-characterized, selective inhibitor of RIPK1 kinase with demonstrated target engagement in humans. While it has shown a favorable safety profile, clinical efficacy in some inflammatory conditions like ulcerative colitis and rheumatoid arthritis has not been established with the tested regimens.[14][15] However, the promising results in psoriasis suggest that RIPK1 inhibition remains a viable therapeutic strategy for certain inflammatory diseases.[17] The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working on RIPK1 inhibitors and the broader field of inflammation and cell death.

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